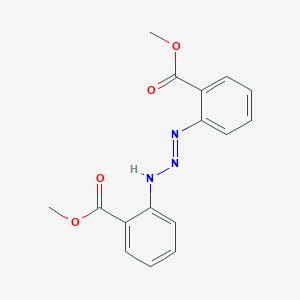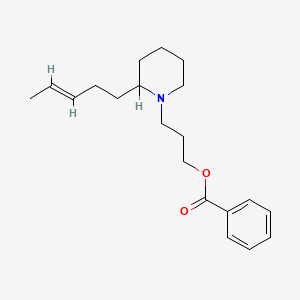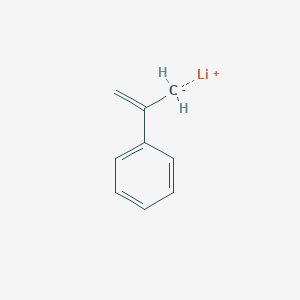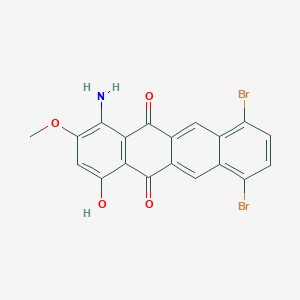
gamma-Carboxyglutamylleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Carboxyglutamylleucine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a dipeptide consisting of gamma-carboxyglutamic acid and leucine. Gamma-carboxyglutamic acid is known for its role in blood coagulation and bone metabolism, while leucine is an essential amino acid involved in protein synthesis and metabolic regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-Carboxyglutamylleucine can be synthesized through a series of chemical reactions involving the coupling of gamma-carboxyglutamic acid and leucine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method can be more cost-effective and environmentally friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Carboxyglutamylleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Gamma-Carboxyglutamylleucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: this compound is used in the development of biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of gamma-Carboxyglutamylleucine involves its interaction with specific molecular targets and pathways. Gamma-carboxyglutamic acid residues in the compound can bind to metal ions, which play a crucial role in its biological activity. These interactions can influence various cellular processes, including blood coagulation and bone metabolism.
Comparación Con Compuestos Similares
Gamma-Carboxyglutamylleucine can be compared with other similar compounds, such as:
Gamma-Carboxyglutamic Acid: Known for its role in blood coagulation and bone metabolism.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Gamma-Carboxyglutamylvaline: Another dipeptide with similar properties but different biological activities.
Propiedades
Número CAS |
64153-44-2 |
|---|---|
Fórmula molecular |
C12H20N2O7 |
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
2-[(2S)-2-amino-3-[[(1R)-1-carboxy-3-methylbutyl]amino]-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C12H20N2O7/c1-5(2)3-8(12(20)21)14-9(15)7(13)4-6(10(16)17)11(18)19/h5-8H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-,8+/m0/s1 |
Clave InChI |
DCWOKAPZXIAWMW-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)

![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)






![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)

![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
